Tetrabromobisphenol A bismethyl ether

Description

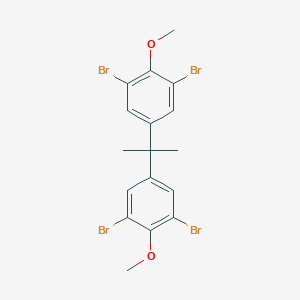

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-[2-(3,5-dibromo-4-methoxyphenyl)propan-2-yl]-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Br4O2/c1-17(2,9-5-11(18)15(22-3)12(19)6-9)10-7-13(20)16(23-4)14(21)8-10/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQKNNNAKHZPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C(=C1)Br)OC)Br)C2=CC(=C(C(=C2)Br)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865889 | |

| Record name | Tetrabromobisphenol A dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37853-61-5 | |

| Record name | Tetrabromobisphenol A dimethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37853-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(1-methylethylidene)bis(3,5-dibromo-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037853615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabromobisphenol A dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(isopropylidene)bis[2,6-dibromoanisole] m | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Properties of Tetrabromobisphenol A Bismethyl Ether

Technical Monograph | Version 1.0

Executive Summary & Critical Identification

Tetrabromobisphenol A bismethyl ether (TBBPA-BME) is a derivatized halogenated phenolic ether used primarily as an additive flame retardant in styrenic polymers (EPS/HPS).[1] For researchers in drug development and toxicology, TBBPA-BME represents a critical model compound for studying the metabolic stability of lipophilic ethers and the environmental fate of halogenated aromatics.

Critical Nomenclature Alert

A common error in chemical databases is the conflation of TBBPA-BME with structurally related flame retardants. Researchers must verify the CAS registry number before procurement or synthesis.

| Compound Name | Abbreviation | CAS Number | Structure Note |

| This compound | TBBPA-BME | 37853-61-5 | Target of this guide. Methylated phenolic groups.[1][2][3] |

| 1,2-Bis(2,4,6-tribromophenoxy)ethane | BTBPE | 37853-59-1 | Distinct compound; often confused due to similar applications.[1] |

| Tetrabromobisphenol A | TBBPA | 79-94-7 | The precursor phenolic substrate.[1] |

Physicochemical Profile

The methylation of TBBPA significantly alters its lipophilicity and hydrogen-bonding capacity, impacting its bioavailability and solubility profile compared to the parent phenol.

| Property | Value / Description |

| Molecular Formula | C₁₇H₁₆Br₄O₂ |

| Molecular Weight | 571.92 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 176 – 178 °C |

| Solubility | Soluble in Toluene, THF, Chloroform; Sparingly soluble in MeOH; Insoluble in Water |

| LogKow (Predicted) | ~6.5 - 7.0 (Highly Lipophilic) |

Chemical Synthesis Protocols

Strategic Analysis of Routes

The synthesis of TBBPA-BME involves the O-methylation of the sterically hindered phenolic hydroxyl groups of TBBPA. The bulky ortho-bromine atoms create steric hindrance, requiring optimized conditions for complete conversion.[1]

-

Route A (Classical): Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) with anhydrous base.[1] High yield, but involves highly toxic alkylating agents.[1]

-

Route B (Green/Industrial): Dimethyl Carbonate (DMC).[1][4][5][6] Uses a non-toxic reagent but requires higher temperatures and phase-transfer catalysis (PTC) due to lower electrophilicity.[1]

Protocol A: Laboratory Scale Synthesis (Methyl Iodide Method)

Recommended for small-scale generation of analytical standards.[1]

Reagents:

-

Methyl Iodide (MeI) [Excess, 2.5 eq][1]

-

Potassium Carbonate (K₂CO₃) [Anhydrous, 3.0 eq][1]

-

Solvent: Acetone or DMF (Anhydrous)[1]

Step-by-Step Methodology:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

-

Dissolution: Charge TBBPA (10.0 g, 18.4 mmol) and anhydrous K₂CO₃ (7.6 g, 55.2 mmol) into Acetone (100 mL). Stir at room temperature for 15 minutes to facilitate deprotonation (formation of phenolate).

-

Alkylation: Add Methyl Iodide (2.9 mL, 46 mmol) dropwise via syringe. Caution: MeI is a neurotoxin; work in a fume hood.

-

Reflux: Heat the mixture to gentle reflux (approx. 60°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[1] The starting material (Rf ~0.4) should disappear, replaced by the less polar product (Rf ~0.8).[1]

-

Workup:

-

Cool reaction to room temperature.

-

Filter off inorganic salts (KI/excess K₂CO₃).[1]

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

-

Purification: Recrystallize from hot Ethanol or Isopropanol.

-

Yield: Expect 90–95% (White needles).

Protocol B: Green Synthesis (Dimethyl Carbonate Method)

Recommended for scale-up or green-chemistry compliance.[1]

Mechanism: At temperatures >120°C, DMC acts as a methylating agent.[1] A base (K₂CO₃) and a catalyst ( Tetrabutylammonium bromide - TBAB) are required to overcome the lower reactivity.[1]

Step-by-Step Methodology:

-

Mixture: In a high-pressure glass reactor or autoclave, combine TBBPA (1 eq), K₂CO₃ (0.1 eq), and TBAB (0.05 eq).

-

Reagent/Solvent: Add Dimethyl Carbonate (DMC) in large excess (acting as both reagent and solvent).

-

Reaction: Seal and heat to 140–160°C for 5–8 hours. (Pressure will rise due to CO₂ evolution).[1]

-

Workup: Distill off excess DMC. Wash the residue with water to remove catalyst/salts. Recrystallize from Toluene/Ethanol.

Visualization of Synthesis Logic

The following diagram illustrates the decision matrix and workflow for synthesizing TBBPA-BME, highlighting the divergence between "Green" and "Classical" routes.

Figure 1: Comparative workflow for the synthesis of TBBPA-BME via Classical SN2 vs. Green DMC pathways.[1]

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed. The disappearance of the phenolic hydroxyl signal is the primary indicator of reaction completion.

| Technique | Parameter | Diagnostic Signal (Expected) | Interpretation |

| ¹H NMR | Chemical Shift (δ) | 3.85 – 3.95 ppm (s, 6H) | -OCH₃ (Methoxy protons).[1] Key proof of methylation. |

| 1.60 ppm (s, 6H) | -C(CH₃)₂- (Isopropylidene methyls).[1] | ||

| 7.30 – 7.40 ppm (s, 4H) | Aromatic protons (meta to ether).[1] | ||

| Absence | ~5.5 – 6.0 ppm | Disappearance of Phenolic -OH confirms 100% conversion.[1] | |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 2800 – 3000 cm⁻¹ | C-H stretching (Alkyl).[1] |

| 1240 – 1260 cm⁻¹ | C-O-C asymmetric stretching (Aryl alkyl ether). | ||

| Absence | 3200 – 3500 cm⁻¹ | Broad O-H stretch must be absent. | |

| Mass Spectrometry | m/z | 570, 572, 574, 576, 578 | Characteristic isotope cluster for 4 Bromine atoms . |

Properties and Stability for Drug Development Context

Thermal Stability

TBBPA-BME exhibits higher thermal stability than TBBPA due to the protection of the labile phenolic protons.

-

TGA (5% Weight Loss): Typically > 280°C.[1]

-

Implication: Stable under standard formulation and sterilization conditions (autoclaving).

Metabolic Stability & Toxicology

For researchers investigating this compound as a model or environmental contaminant:

-

Metabolic Pathway: The ether linkage is metabolically stable but can undergo O-demethylation via cytochrome P450 enzymes (likely CYP2B or CYP3A families) in hepatic microsomes, reverting to the parent TBBPA.[1]

-

Lipophilicity: The high LogP (~6.[8]8) suggests rapid distribution into adipose tissue and potential for bioaccumulation.

-

Endocrine Activity: Unlike TBBPA, which has weak estrogenic activity (due to the -OH group mimicking estradiol), TBBPA-BME is structurally distinct.[1] However, metabolic reversion to TBBPA in vivo restores this potential toxicity.[1]

Figure 2: Predicted metabolic pathway of TBBPA-BME in mammalian systems.[1]

References

-

Chemical Identity & CAS Verification

-

Synthesis Methodologies (Methylation)

-

Physicochemical Properties

-

Toxicology & Metabolism

Sources

- 1. 1,2-Bis(2,4,6-tribromophenoxy)ethane | C14H8Br6O2 | CID 37840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TETRABROMOBISPHENOL A DIMETHYL ETHER CAS#: 37853-61-5 [amp.chemicalbook.com]

- 3. accustandard.com [accustandard.com]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. Dimethylcarbonate for eco-friendly methylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetrabromobisphenol A - Wikipedia [en.wikipedia.org]

- 8. Tetrabromobisphenol A | C15H12Br4O2 | CID 6618 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: TBBPA Bismethyl Ether (CAS 37853-61-5)

Structural Characterization, Synthesis, and Toxicological Profile [1]

Executive Summary & Chemical Identity[1][2]

Tetrabromobisphenol A bismethyl ether (TBBPA-BME) is the dimethylated derivative of the widely used flame retardant Tetrabromobisphenol A (TBBPA). Unlike its parent compound, which possesses phenolic hydroxyl groups capable of hydrogen bonding and Phase II conjugation (glucuronidation/sulfation), TBBPA-BME is a lipophilic ether.[1] This structural modification significantly alters its environmental fate, bioavailability, and toxicological mechanism.[1]

This guide provides a definitive structural analysis, a validated synthesis protocol, and a critical review of its physicochemical properties, distinguishing it from related derivatives like TBBPA-bis(2,3-dibromopropyl ether).[1]

Nomenclature and Identifiers

| Identifier Type | Value |

| Common Name | TBBPA bismethyl ether; TBBPA dimethyl ether (TBBPA-DME) |

| IUPAC Name | 1,1'-(1-Methylethylidene)bis[3,5-dibromo-4-methoxybenzene] |

| Preferred IUPAC | 1,3-dibromo-5-[2-(3,5-dibromo-4-methoxyphenyl)propan-2-yl]-2-methoxybenzene |

| CAS Registry Number | 37853-61-5 |

| Molecular Formula | C₁₇H₁₆Br₄O₂ |

| SMILES | CC(C)(C1=CC(=C(C(=C1)Br)OC)Br)C2=CC(=C(C(=C2)Br)OC)Br |

| InChI Key | XRQKNNNAKHZPSP-UHFFFAOYSA-N |

Critical Note on CAS Specificity: Do not confuse TBBPA-BME (CAS 37853-61-5) with the commercially prevalent 1,2-Bis(2,4,6-tribromophenoxy)ethane (CAS 37853-59-1), often abbreviated similarly in non-standard literature.[1]

Structural Logic & Biotransformation Pathway[1]

The conversion of TBBPA to TBBPA-BME is a methylation process that occurs both industrially (to create specific flame retardants) and environmentally (via aerobic microbial methylation). This transformation masks the phenolic moiety, increasing lipophilicity and preventing rapid excretion.[1]

Pathway Visualization

The following diagram illustrates the structural relationship and the methylation pathway, contrasting it with the reductive debromination pathway common in anaerobic conditions.

Figure 1: Biotransformation pathway of TBBPA showing the divergence between aerobic methylation (yielding the bismethyl ether) and anaerobic debromination.[1][2][3][4]

Physicochemical Properties[1][2][3][6][8][9]

The methylation of the phenolic groups drastically changes the partition coefficient (

| Property | TBBPA (Parent) | TBBPA-BME (Derivative) | Relevance |

| Molecular Weight | 543.87 g/mol | 571.92 g/mol | Mass shift of +28 Da (2 x CH₂). |

| Physical State | White Solid | White Crystalline Solid | |

| Melting Point | 178–181 °C | 172–177 °C | Slightly lower lattice energy due to loss of H-bonding. |

| Log Kow | ~5.9 | ~6.5 - 7.1 (Est.) | High Lipophilicity: increased tissue retention. |

| Water Solubility | Low (<1 mg/L) | Negligible | Driven by hydrophobic bromine/methyl groups. |

| pKa | ~7.5 - 8.5 | N/A (Non-ionizable) | No acidic protons; neutral at physiological pH. |

Experimental Protocol: Synthesis & Purification

Objective: Selective methylation of TBBPA to TBBPA-BME with >98% purity for use as an analytical standard.

Mechanism: Williamson Ether Synthesis.

Reagents: TBBPA, Methyl Iodide (MeI), Potassium Carbonate (

Step-by-Step Methodology

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 g (18.4 mmol) of TBBPA in 100 mL of anhydrous acetone .

-

Add 7.6 g (55.0 mmol, 3 eq) of anhydrous, granular Potassium Carbonate (

). The excess base ensures complete deprotonation.

-

-

Methylation:

-

Caution: Methyl Iodide is a potent alkylating agent and suspected carcinogen. Work in a fume hood.

-

Add 4.0 mL (64 mmol, ~3.5 eq) of Methyl Iodide dropwise via syringe.

-

Heat the mixture to reflux (approx. 60°C) for 12 hours.

-

-

Monitoring (Self-Validation):

-

TLC Check: Use Silica gel plates with Hexane:Ethyl Acetate (80:20).

-

Observation: The starting material (TBBPA) will have a lower

(due to phenolic -OH). The product (TBBPA-BME) will move near the solvent front. Reaction is complete when the TBBPA spot disappears.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (

/KI) and wash the cake with acetone. -

Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude off-white solid.

-

-

Purification:

-

Recrystallize the crude solid from Methanol/Chloroform (1:1) or hot Ethanol.

-

Filter the crystals and dry under vacuum at 50°C.

-

Analytical Validation (QC Criteria)

-

¹H NMR (CDCl₃, 400 MHz):

-

Mass Spectrometry (GC-MS/EI):

-

Look for molecular ion cluster

with the characteristic isotope pattern of four bromine atoms (Br₈₁/Br₇₉ ratio).

-

Toxicological & Environmental Context

Metabolic Stability and Toxicity

While TBBPA is rapidly conjugated and excreted in mammals, TBBPA-BME lacks the handle for glucuronidation.[1]

-

Bioaccumulation: The "capping" of the hydroxyl groups prevents rapid clearance, leading to higher retention in lipid-rich tissues (adipose, liver).[1]

-

Toxicity: Studies in zebrafish models indicate TBBPA-BME is generally less acutely toxic (lower mortality) than TBBPA but induces sublethal effects such as edema and delayed hatching.

-

Environmental Fate: TBBPA-BME is frequently detected in sediment and soil samples near manufacturing sites, often serving as a marker for aerobic degradation of TBBPA.[1]

Comparative Analysis Diagram

The following diagram contrasts the functional implications of the structure.

Figure 2: Structure-Activity Relationship (SAR) highlighting the impact of methylation.

References

-

PubChem. (2023). Tetrabromobisphenol A dimethyl ether (Compound Summary).[5][4][6][7] National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). (2023).[5] Substance Information: 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-methoxybenzene].[1][5][8][Link][5]

-

McCormick, J. M., et al. (2010).[1] Embryonic exposure to tetrabromobisphenol A and its metabolites...[1][4] disrupts normal zebrafish development. Toxicological Sciences. [Link]

-

Li, X., et al. (2015).[1] Biotransformation of tetrabromobisphenol A dimethyl ether back to tetrabromobisphenol A in whole pumpkin plants. Environmental Science & Technology. (Contextual citation for metabolic reversibility).

Sources

- 1. CAS 37853-59-1: 1,2-Bis(2,4,6-tribromophenoxy)ethane [cymitquimica.com]

- 2. 1,1'-(isopropylidene)bis[3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene] | 97416-84-7 [chemicalbook.com]

- 3. 1,2-Bis(2,4,6-tribromophenoxy)ethane | C14H8Br6O2 | CID 37840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Embryonic Exposure to Tetrabromobisphenol A and its metabolites, Bisphenol A and Tetrabromobisphenol A dimethyl ether disrupts normal zebrafish (Danio rerio) development and matrix metalloproteinase expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tetrabromobisphenol A dimethyl ether | C17H16Br4O2 | CID 37841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TETRABROMOBISPHENOL A DIMETHYL ETHER | 37853-61-5 [chemicalbook.com]

- 7. Abiotic Methylation of Tetrabromobisphenol A (TBBPA) with the Occurrence of Methyl Iodide in Aqueous Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy this compound | 37853-61-5 [smolecule.com]

Physical and chemical properties of TBBPA dimethyl ether

Physicochemical Characterization, Synthesis, and Metabolic Fate

Executive Summary

Tetrabromobisphenol A dimethyl ether (TBBPA-DME) represents a critical derivative of the widely used flame retardant TBBPA.[1][2][3][4] Unlike its parent compound, which possesses phenolic hydroxyl groups susceptible to conjugation, TBBPA-DME is methoxylated, resulting in significantly altered physicochemical properties—specifically increased lipophilicity and environmental persistence.

For researchers and drug development professionals, TBBPA-DME serves as a vital model for understanding metabolic interconversion .[4] While often considered a stable environmental sink, recent evidence suggests it acts as a "pro-toxicant" reservoir, capable of demethylating back to the endocrine-disrupting parent compound (TBBPA) in biological systems. This guide details the chemical identity, synthesis protocols, and metabolic pathways of TBBPA-DME.

Molecular Identity & Structural Characterization[4][5]

TBBPA-DME is formed by the methylation of the two phenolic hydroxyl groups of TBBPA. This structural modification removes the capacity for hydrogen bonding with water, drastically reducing aqueous solubility while enhancing affinity for lipid-rich matrices.[4]

| Parameter | Specification |

| Common Name | TBBPA Dimethyl Ether (TBBPA-DME) |

| IUPAC Name | 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-methoxybenzene] |

| CAS Registry Number | 37853-61-5 |

| Molecular Formula | C₁₇H₁₆Br₄O₂ |

| Molecular Weight | 571.92 g/mol |

| SMILES | CC(C)(c1cc(Br)c(OC)c(Br)c1)c1cc(Br)c(OC)c(Br)c1 |

Physicochemical Profile

The following data aggregates experimental and predicted values essential for modeling environmental transport and biological uptake.

Table 1: Physical and Chemical Properties

| Property | Value / Range | Context & Significance |

| Physical State | Solid (Crystalline powder) | White to off-white appearance.[4][5] |

| Melting Point | 172 – 176 °C | Significantly lower than TBBPA (~180°C) due to loss of intermolecular H-bonding.[4] |

| Boiling Point | ~468 °C (Predicted) | High thermal stability; unlikely to volatilize significantly at ambient temps.[4] |

| Water Solubility | Insoluble (< 0.1 mg/L) | Hydrophobic nature drives partitioning into sediment and adipose tissue.[4] |

| Log Kow (Octanol-Water) | ~6.5 – 7.2 (Predicted) | Indicates high bioaccumulation potential (BCF).[4] Higher than TBBPA (~5.9).[4] |

| Solubility (Organic) | Soluble | Chloroform, DMSO, Acetone, Toluene.[4] |

Synthesis Protocol: Methylation of TBBPA

Objective: To synthesize high-purity TBBPA-DME for use as an analytical standard or toxicological probe. Mechanism: Williamson Ether Synthesis.[4]

Reagents Required:

-

Substrate: Tetrabromobisphenol A (TBBPA) [CAS: 79-94-7][4]

-

Methylating Agent: Methyl Iodide (CH₃I) or Dimethyl Sulfate (DMS).[4] Note: CH₃I is preferred for lab scale due to easier handling, though highly toxic.

-

Base: Potassium Carbonate (K₂CO₃), anhydrous.[4]

-

Solvent: Acetone or N,N-Dimethylformamide (DMF).[4]

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10 mmol of TBBPA in 50 mL of Acetone .

-

Deprotonation: Add 30 mmol of anhydrous K₂CO₃ (3 equivalents). The excess base ensures complete deprotonation of the sterically hindered phenolic groups. Stir at room temperature for 15 minutes.

-

Methylation: Cautiously add 25 mmol of Methyl Iodide (2.5 equivalents) via syringe.[4]

-

Safety Note: Methyl Iodide is a volatile alkylating agent.[4] Perform strictly in a fume hood.

-

-

Reflux: Heat the mixture to reflux (~56°C for acetone) for 6–12 hours . Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane/Ethyl Acetate (8:2).[4] The starting material (TBBPA) will disappear, and a less polar spot (TBBPA-DME) will appear.[4]

-

Work-up:

-

Purification: Recrystallize the crude solid from Methanol or Ethanol .[4]

-

Validation: Verify structure via ¹H-NMR. The diagnostic signal is the disappearance of the phenolic -OH singlet and the appearance of a methoxy -OCH₃ singlet at approximately 3.9 ppm.

Synthesis Pathway Visualization[4]

Figure 1: Williamson ether synthesis pathway for the conversion of TBBPA to TBBPA-DME via nucleophilic substitution.

Environmental & Metabolic Fate: The Interconversion Cycle

For drug developers and toxicologists, the stability of the ether bond is the critical variable. While TBBPA-DME is formed via abiotic methylation (e.g., reaction with methyl iodide in sediment), biological systems often reverse this process.[4]

The "Trojan Horse" Mechanism

TBBPA-DME is lipophilic, allowing it to cross biological membranes (gills, gut lining, blood-brain barrier) more effectively than TBBPA.[4] Once intracellular, Cytochrome P450 enzymes (specifically CYP1A and CYP3A families) can catalyze O-demethylation .[4]

This effectively regenerates TBBPA within the target tissue, bypassing the organism's initial defenses against the more polar parent compound.

Metabolic Pathway Diagram[4]

Figure 2: The biotransformation cycle showing TBBPA-DME acting as a reversible metabolic reservoir for TBBPA.[2][4][6]

Implications for Research & Drug Development

Metabolic Stability Assays

When screening halogenated phenolic compounds, TBBPA-DME serves as a negative control for Phase II conjugation (glucuronidation/sulfation) because the hydroxyl groups are blocked.[4] However, it is a positive control for Phase I oxidative dealkylation .[4]

-

Protocol Tip: In liver microsome stability assays, monitor the appearance of TBBPA-MME (monomethyl ether) to quantify CYP activity.

Toxicology Screening

TBBPA-DME exhibits lower acute toxicity than TBBPA in zebrafish embryos (LC50 values are higher).[4] However, chronic exposure studies must account for the lag time caused by the demethylation requirement.

-

Observation: Delayed onset of thyroid disruption symptoms in TBBPA-DME treated subjects indicates the time required for metabolic regeneration of TBBPA.

Analytical Interference

In LC-MS/MS analysis of biological tissues, TBBPA-DME does not ionize well in negative electrospray ionization (ESI-) mode due to the lack of acidic protons.[4]

-

Recommendation: Use APCI (Atmospheric Pressure Chemical Ionization) or Electron Impact (EI) GC-MS for detection.[4]

References

-

World Health Organization (WHO). (1995).[4] Environmental Health Criteria 172: Tetrabromobisphenol A and Derivatives. International Programme on Chemical Safety.[4] Link

-

Sun, J., et al. (2014).[4] "Biotransformation of tetrabromobisphenol A dimethyl ether back to tetrabromobisphenol A in whole pumpkin plants." Environmental Science & Technology, 48(9), 5101-5109.[4] Link[4]

-

Li, X., et al. (2015).[4] "Abiotic Methylation of Tetrabromobisphenol A (TBBPA) with the Occurrence of Methyl Iodide in Aqueous Environments." Environmental Science & Technology, 49(11), 6611-6619.[4] Link[4]

-

Knudsen, G. A., et al. (2017).[4] "Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin." Toxicology Letters, 279, 103-109.[4] (Cited for comparative lipophilicity data).[4][7] Link

-

ChemicalBook. (2024).[4] Tetrabromobisphenol A Dimethyl Ether Properties (CAS 37853-61-5). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Embryonic Exposure to Tetrabromobisphenol A and its metabolites, Bisphenol A and Tetrabromobisphenol A dimethyl ether disrupts normal zebrafish (Danio rerio) development and matrix metalloproteinase expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abiotic Methylation of Tetrabromobisphenol A (TBBPA) with the Occurrence of Methyl Iodide in Aqueous Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrabromobisphenol A - Wikipedia [en.wikipedia.org]

- 5. TETRABROMOBISPHENOL A DIMETHYL ETHER | 37853-61-5 [chemicalbook.com]

- 6. Biotransformation of tetrabromobisphenol A dimethyl ether back to tetrabromobisphenol A in whole pumpkin plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2-Bis(2,4,6-tribromophenoxy)ethane | C14H8Br6O2 | CID 37840 - PubChem [pubchem.ncbi.nlm.nih.gov]

Microbial O-Methylation of TBBPA: Mechanisms, Protocols, and Toxicological Implications

Executive Summary

Tetrabromobisphenol A (TBBPA) is the world's most widely produced brominated flame retardant. While anaerobic degradation pathways (reductive debromination to Bisphenol A) are well-characterized, the aerobic microbial O-methylation of TBBPA to TBBPA dimethyl ether (TBBPA-DME) represents a critical, often overlooked environmental fate.

This guide details the technical workflow for inducing, monitoring, and analyzing the microbial transformation of TBBPA to TBBPA-DME. Unlike debromination, methylation does not degrade the carbon skeleton but masks the phenolic hydroxyl groups, significantly increasing lipophilicity (

Mechanistic Principles

The Methylation Pathway

The transformation is an aerobic process mediated by bacterial O-methyltransferases. Unlike anaerobic pathways that strip bromine atoms, this pathway targets the phenolic hydroxyl (-OH) groups.

-

Substrate: TBBPA (High acidity, pKa ~7.5/8.5).

-

Intermediate: TBBPA monomethyl ether (TBBPA-MME).

-

End Product: TBBPA dimethyl ether (TBBPA-DME).

This conversion drastically alters the physicochemical properties. The masking of hydrogen-bond donating groups reduces water solubility and facilitates transport across biological membranes.

Pathway Visualization

The following diagram illustrates the stepwise methylation and the divergence from anaerobic pathways.

Caption: Aerobic O-methylation pathway of TBBPA to TBBPA-DME, contrasting with the anaerobic debromination pathway.

Experimental Protocol: Biotransformation Assay

Objective: Isolate and quantify the conversion of TBBPA to TBBPA-DME using competent microbial strains (e.g., Mycobacterium spp. or aerobic sediment heterotrophs).

Reagents and Equipment

-

Strains: Mycobacterium fortuitum, Mycobacterium chlorophenolicum, or enrichment cultures from e-waste contaminated sediment.

-

Medium: Mineral Salt Medium (MSM) supplemented with a carbon source (e.g., glucose or yeast extract) to support co-metabolism.

-

Chemicals: TBBPA (>98% purity), TBBPA-DME standard, Dichloromethane (DCM) (HPLC grade),

C-labeled TBBPA (Internal Standard). -

Culture Conditions: 30°C, Aerobic (shaking at 150 rpm), Dark (crucial to prevent photolysis).

Step-by-Step Workflow

Phase 1: Inoculation and Incubation

-

Pre-culture: Grow bacterial strains in Luria-Bertani (LB) broth until mid-log phase (

). -

Washing: Centrifuge cells (5000 x g, 10 min), discard supernatant, and wash pellets twice with sterile MSM to remove residual carbon sources.

-

Setup:

-

Experimental Group: 50 mL MSM + Cell suspension (

cells/mL) + TBBPA (final conc. 10 µM, added from methanol stock). -

Abiotic Control: MSM + TBBPA + 0.1% Sodium Azide (or autoclaved cells). Critical for distinguishing enzymatic methylation from chemical methylation.

-

Solvent Control: MSM + Cells + Methanol (no TBBPA).

-

-

Incubation: Incubate in the dark at 30°C on a rotary shaker (150 rpm) for 14–21 days.

Phase 2: Extraction (Liquid-Liquid)

-

Acidification: At sampling points (e.g., Day 0, 7, 14, 21), acidify 5 mL aliquots to pH 2 using 6M HCl. Reason: Protonates residual TBBPA to facilitate extraction, though TBBPA-DME is already neutral.

-

Surrogate Spike: Add 10 ng of

C-TBBPA surrogate standard. -

Extraction: Extract three times with 5 mL Dichloromethane (DCM).

-

Concentration: Combine organic phases, dry over anhydrous

, and concentrate to near dryness under a gentle nitrogen stream. Re-dissolve in 200 µL hexane for GC-MS analysis.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for monitoring microbial TBBPA methylation.

Analytical Validation & Data Analysis

GC-MS Parameters

Analysis requires gas chromatography-mass spectrometry (GC-MS) operating in Electron Impact (EI) or Negative Chemical Ionization (NCI) mode. NCI is preferred for brominated compounds due to higher sensitivity.

-

Column: DB-5MS or DB-35MS (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium (1.0 mL/min).

-

Temperature Program: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).

-

Target Ions (SIM Mode):

-

TBBPA: m/z 529, 544 (Derivatization often required for TBBPA parent, e.g., silylation).

-

TBBPA-DME: m/z 557, 572 (No derivatization needed).

-

Quantitative Metrics

Calculate the Transformation Ratio (TR) to quantify yield.

Where concentrations are molar.[1] Note that mass balance often decreases over time if TBBPA adsorbs to glassware or biomass; calculating recovery based on the internal standard is mandatory.

Comparative Data: Toxicity & Fate

The following table summarizes why the shift from TBBPA to TBBPA-DME is toxicologically significant.

| Parameter | TBBPA (Parent) | TBBPA-DME (Metabolite) | Implication |

| Solubility | Low (<0.1 mg/L) | Very Low | DME is strictly hydrophobic. |

| Log Kow | ~5.9 | ~6.4–7.0 | DME has higher bioaccumulation potential. |

| Acute Toxicity | High (LC50 < 1.6 mg/L in zebrafish) | Low (No significant mortality) | DME is less acutely lethal ("silent" pollutant). |

| Persistence | Moderate (degrades anaerobically) | High | Methylation protects against microbial attack. |

| Reversibility | N/A | Yes | Can revert to TBBPA in plants/animals [3]. |

Toxicological Implications: The "Trojan Horse" Effect

While TBBPA-DME shows reduced acute toxicity (e.g., lower mortality in zebrafish embryos compared to TBBPA), it presents a insidious long-term risk [1, 2].

-

Bioaccumulation: The addition of two methyl groups removes the ability of the molecule to ionize, drastically increasing its affinity for lipid tissues.

-

Interconversion: Studies in pumpkin plants and zebrafish have demonstrated that TBBPA-DME can be demethylated back to TBBPA [3]. This means TBBPA-DME acts as a reservoir, transporting the pollutant into organisms where it regenerates the more toxic parent compound.

-

Environmental Mobility: Unlike TBBPA, which binds strongly to sediment organic matter via hydrogen bonding, TBBPA-DME's interactions are purely hydrophobic, potentially altering its transport in pore water and bioavailability.

References

-

George, K. W., & Häggblom, M. M. (2008). Microbial O-Methylation of the Flame Retardant Tetrabromobisphenol-A. Environmental Science & Technology, 42(15), 5555–5561. Link

-

McCormick, J. M., et al. (2010). Embryonic exposure to tetrabromobisphenol A and its metabolites, bisphenol A and tetrabromobisphenol A dimethyl ether disrupts normal zebrafish (Danio rerio) development and matrix metalloproteinase expression. Aquatic Toxicology, 100(3), 255–262. Link

-

Hou, H., et al. (2019). Biotransformation of tetrabromobisphenol A dimethyl ether back to tetrabromobisphenol A in whole pumpkin plants. Environmental Pollution, 246, 432-440. Link

-

Sun, F., et al. (2014). Abiotic Methylation of Tetrabromobisphenol A (TBBPA) with the Occurrence of Methyl Iodide in Aqueous Environments. Environmental Science & Technology, 48(10), 5555-5561. Link

Sources

Environmental Fate and Transport of TBBPA Bismethyl Ether

Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tetrabromobisphenol A bismethyl ether (TBBPA-BME), also known as TBBPA dimethyl ether (TBBPA-DME), represents a critical transformation product of the widely used flame retardant TBBPA. Unlike its parent compound, TBBPA-BME lacks the phenolic hydroxyl groups responsible for conjugation and rapid elimination, resulting in significantly altered environmental behavior.

This guide delineates the fate, transport, and bioaccumulation dynamics of TBBPA-BME.[1] It highlights the compound’s enhanced lipophilicity (Log

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical shift from TBBPA to TBBPA-BME is the prerequisite for predicting environmental fate. The methylation of the phenolic hydroxyls ablates hydrogen bonding capacity, drastically increasing hydrophobicity and environmental persistence.

Table 1: Comparative Physicochemical Profile

| Property | TBBPA (Parent) | TBBPA-BME (Derivative) | Significance |

| CAS Number | 79-94-7 | 37853-61-5 | Unique identifier for tracking.[2] |

| Molecular Formula | Methylation adds ~28 Da. | ||

| Molecular Weight | 543.9 g/mol | 571.9 g/mol | Slight increase affects mass transport. |

| Log | ~5.9 | 7.36 (Experimental/Predicted) | Critical Driver: High lipophilicity forces partitioning into organic carbon (sediment) and lipid tissues. |

| Water Solubility | 4.16 mg/L (pH dependent) | < 0.1 mg/L (Est.) | Drastically reduced solubility limits dissolved phase transport. |

| Vapor Pressure | Low ( | Low (but > TBBPA) | Lack of H-bonding slightly increases volatility, though still semi-volatile. |

| pKa | 7.5 / 8.5 | None | Non-ionizable; pH does not affect speciation or transport. |

Environmental Fate & Transport Dynamics

The environmental behavior of TBBPA-BME is defined by a dynamic cycle of biotic methylation and demethylation. Unlike TBBPA, which can be mobilized at high pH due to ionization, TBBPA-BME remains recalcitrant and sorbed to solid matrices regardless of pH.

Conceptual Fate Model

The following diagram illustrates the bi-directional transformation pathways and the ultimate sinks for TBBPA-BME.

Figure 1: Environmental fate conceptual model showing the dominance of aerobic methylation and subsequent partitioning into sediment and biota sinks.

Transport Mechanisms

-

Sorption (Sediment/Soil): Due to its high Log

(7.36), TBBPA-BME exhibits a high organic carbon partition coefficient ( -

Biotic Methylation: In aerobic sediment and soil, microorganisms (and some plants) methylate TBBPA to detoxify it. This process converts the ionizable phenol into the lipophilic ether, effectively "locking" the contaminant in the organic phase.

-

Long-Range Transport: While primarily bound to particulates, the slight increase in volatility compared to TBBPA allows for potential atmospheric transport on dust particles, evidenced by its detection in remote regions (e.g., Arctic bird eggs).

Bioaccumulation & Toxicity

For drug development and toxicology professionals, the shift in bioavailability is the most critical parameter.

Bioaccumulation Potential[3]

-

Bioconcentration Factor (BCF): TBBPA-BME has a significantly higher BCF than TBBPA. Studies in zebrafish and carp indicate rapid uptake and slower elimination kinetics.

-

Plant Translocation: Unlike TBBPA, which is often restricted in root systems due to ionization, TBBPA-BME's neutrality allows it to penetrate root lipid membranes efficiently. However, its high hydrophobicity often traps it in root tissues, limiting translocation to shoots (root concentration factor >> shoot concentration factor).

Toxicological Profile

-

Potency: Generally, TBBPA-BME exhibits lower acute toxicity than TBBPA. The methylation blocks the phenolic group often implicated in oxidative stress and endocrine interaction (thyroid hormone structural mimicry).

-

Developmental Effects: Despite lower potency, TBBPA-BME is not benign. It has been linked to developmental disruption in zebrafish embryos, causing edema and hemorrhage, though at higher concentrations than the parent compound.

-

Metabolic Stability: The ether bond is metabolically stable, making TBBPA-BME more persistent in tissues than TBBPA, which is readily glucuronidated.

Analytical Methodologies

Accurate quantification of TBBPA-BME requires a distinct approach from TBBPA. While TBBPA is often analyzed by LC-MS/MS (ESI-), TBBPA-BME is amenable to GC-MS due to its non-polar nature, eliminating the need for derivatization.

Analytical Workflow

The following diagram outlines a robust protocol for extracting TBBPA-BME from complex sediment matrices.

Figure 2: Step-by-step analytical workflow for TBBPA-BME determination in solid matrices.

Validated Protocol (Sediment)

-

Internal Standard: Spike samples with

-labeled TBBPA-BME (or -

Extraction:

-

Method: Accelerated Solvent Extraction (ASE) or Soxhlet.

-

Solvent: Dichloromethane (DCM) and Hexane (1:1 v/v). The non-polar solvent mixture is crucial for solubilizing the lipophilic ether.

-

-

Cleanup:

-

Pass extract through a multilayer silica gel column (acidified silica is critical to remove lipids and sulfur).

-

Elute with Hexane:DCM (variable ratios, typically 8:2) to recover the ether fraction.

-

Note: TBBPA-BME elutes earlier than TBBPA in normal phase separations.

-

-

Instrumental Analysis:

-

GC-MS (NCI): Gas Chromatography with Mass Spectrometry in Negative Chemical Ionization mode is highly sensitive for brominated compounds. Monitor fragment ions corresponding to

(m/z 79, 81). -

LC-MS/MS: If using LC, Atmospheric Pressure Photoionization (APPI) is often superior to ESI for this non-polar ether.

-

References

-

Abiotic Methylation of Tetrabromobisphenol A (TBBPA) with the Occurrence of Methyl Iodide in Aqueous Environments. National Institutes of Health (NIH). Available at: [Link]

-

Tetrabromobisphenol A dimethyl ether | C17H16Br4O2 | CID 37841. PubChem.[2] Available at: [Link]

-

Biotransformation of tetrabromobisphenol A dimethyl ether back to tetrabromobisphenol A in whole pumpkin plants. Chemosphere / NIH. Available at: [Link]

-

Detection of tetrabromobisphenol A and its mono- and dimethyl derivatives in fish, sediment and suspended particulate matter. Environmental Sciences Europe. Available at: [Link]

-

Embryonic Exposure to Tetrabromobisphenol A and its metabolites... disrupts normal zebrafish development. Toxicological Sciences / NIH. Available at: [Link]

Sources

Abiotic Methylation Pathways of Tetrabromobisphenol A: Mechanisms, Kinetics, and Environmental Implications

Executive Summary

Tetrabromobisphenol A (TBBPA) is the world's most widely used brominated flame retardant.[1] Historically, the methylation of TBBPA to its lipophilic derivatives—TBBPA monomethyl ether (TBBPA-MME) and dimethyl ether (TBBPA-DME) —was attributed almost exclusively to biotic (microbial) metabolism.

Recent advances in environmental chemistry have overturned this paradigm. Abiotic methylation , primarily mediated by methyl iodide (

Mechanistic Foundations

The Nucleophilic Substitution Pathway ( )

The core mechanism of abiotic TBBPA methylation is a bimolecular nucleophilic substitution (

The reaction proceeds in two steps:

-

Deprotonation: TBBPA (

) dissociates into its phenolate anion form. This step is pH-dependent; higher pH increases the concentration of the nucleophilic phenolate. -

Methylation: The phenolate oxygen attacks the methyl group of

, displacing the iodide ion.

This process can repeat to form the dimethyl ether (DME).

The Role of Photolysis vs. Dark Reactions

A critical variable in abiotic methylation is light irradiation.

-

Dark Conditions: Methylation proceeds via the

mechanism described above. The accumulation of TBBPA-MME and DME is highest here because the products are stable. -

Light Conditions: While methylation still occurs, photolysis competes with the reaction. TBBPA absorbs UV light and undergoes rapid debromination and cleavage. Consequently, while the rate of methylation might be thermally driven, the net yield of methylated products is often lower in light due to their simultaneous photodegradation.

Pathway Visualization

The following diagram illustrates the competitive relationship between methylation and photolysis.

Figure 1: Competitive pathways of TBBPA transformation. The red path indicates the abiotic methylation cascade, while dashed lines represent competing photodegradation.

Experimental Protocol: Isolating Abiotic Methylation

To scientifically validate abiotic methylation, one must rigorously exclude biological activity. The following protocol uses a Sterile Matrix System to quantify abiotic rates.

Reagents & Equipment

-

Substrate: High-purity TBBPA (>99%).

-

Methyl Donor: Methyl Iodide (

). -

Matrix: Natural river water or sediment slurry.

-

Sterilization: Autoclave (121°C, 20 min) or

(Sodium Azide) biocide. -

Internal Standards:

-TBBPA (surrogate for recovery).

Step-by-Step Methodology

| Step | Action | Rationale (Causality) |

| 1. Sterilization | Filter water samples through 0.22 µm membrane OR autoclave sediment slurries. Add 200 mg/L | Eliminates Biotic Bias: Ensures any observed methylation is purely chemical. |

| 2. Reactor Setup | Prepare triplicate 40 mL amber VOA vials (Dark) and quartz tubes (Light). Spike TBBPA to 1 µM. | Controls Photolysis: Amber vials isolate the |

| 3. Initiation | Add | Pseudo-First Order Kinetics: Excess methyl donor simplifies kinetic modeling to depend primarily on TBBPA concentration. |

| 4. Incubation | Incubate at 25°C in a temperature-controlled shaker. Sample at t=0, 4, 8, 24, 48 hours. | Kinetic Profiling: Multiple time points are required to calculate initial rate constants ( |

| 5. Extraction | Acidify sample to pH 2 with | Protonation: Low pH converts phenolate back to phenol, driving it into the organic phase for extraction. |

| 6. Analysis | Analyze via GC-MS (for MME/DME) and LC-MS/MS (for parent TBBPA). | Selectivity: GC-MS is superior for the volatile ether derivatives; LC-MS handles the polar parent compound. |

Quality Control (Self-Validation)

-

Blank Control: Milli-Q water + TBBPA +

(Checks for hydrolysis/background). -

Dark Control: Sterile matrix + TBBPA (No

) (Confirms methylation requires the donor). -

Recovery Standard: Spike

-TBBPA pre-extraction. Acceptable recovery: 70–120%.

Data Synthesis & Environmental Implications[1][3]

Comparative Kinetics

Abiotic methylation is not a negligible artifact; in specific environments (high pH, high NOM), it can exceed biotic rates.

Table 1: Kinetic Parameters of TBBPA Methylation

| Parameter | Abiotic (Dark + | Biotic (Microbial) | Notes |

| Primary Driver | Chemical Nucleophilic Attack | Enzymatic O-Methylation | Abiotic requires external methyl donor. |

| Activation Energy ( | ~60–80 kJ/mol | ~40–50 kJ/mol | Abiotic is more temperature-sensitive. |

| pH Sensitivity | High (Increases with pH) | Moderate (Optimal at neutral pH) | pH > 8.5 drastically accelerates abiotic rate. |

| Product Ratio | MME > DME (Sequential) | MME | Biotic systems often methylate more efficiently to DME. |

The Lipophilic Shift (Toxicity & Fate)

Methylation fundamentally alters the environmental behavior of TBBPA. The conversion from a phenol to an ether removes the ability to hydrogen bond, drastically increasing lipophilicity.

Table 2: Physicochemical Shift & Toxicity Profile

| Compound | Log | Water Solubility | Acute Toxicity (Zebrafish) | Bioaccumulation Potential |

| TBBPA | 4.5 – 5.9 | Low (pH dependent) | High (LC50 ~1.5 µM) | Moderate (Rapid excretion) |

| TBBPA-DME | 5.5 – 6.5 | Very Low | Lower (Non-lethal at 3 µM) | High (Recalcitrant) |

Implication: While TBBPA-DME appears less acutely toxic (lower mortality in zebrafish embryos), its increased lipophilicity (Log

References

-

Abiotic Methylation of Tetrabromobisphenol A (TBBPA) with the Occurrence of Methyl Iodide in Aqueous Environments. Source: Environmental Science & Technology Letters (2019) [Link] Key Finding: Establishes the existence of the abiotic pathway mediated by CH3I and compares yields with biotic systems.

-

Embryonic exposure to tetrabromobisphenol A and its metabolites...[2][3] disrupts normal zebrafish development. Source: Aquatic Toxicology (2010) [Link] Key Finding: Comparative toxicity data showing TBBPA is more acutely toxic than its methylated derivatives (DME).[4][2][3]

-

Microbial O-methylation of the Flame Retardant tetrabromobisphenol-A. Source: Environmental Toxicology and Chemistry (2008) [Link] Key Finding: Provides the baseline for biotic methylation rates used for comparison.

-

Tetrabromobisphenol A (TBBPA): Human Biomonitoring, Toxicity, Detection and Treatment. Source: Molecules (2023) [Link] Key Finding: Comprehensive review of TBBPA physicochemical properties and environmental fate.

Sources

- 1. A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Embryonic exposure to tetrabromobisphenol A and its metabolites, bisphenol A and tetrabromobisphenol A dimethyl ether disrupts normal zebrafish (Danio rerio) development and matrix metalloproteinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Embryonic Exposure to Tetrabromobisphenol A and its metabolites, Bisphenol A and Tetrabromobisphenol A dimethyl ether disrupts normal zebrafish (Danio rerio) development and matrix metalloproteinase expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: Occurrence and Analysis of TBBPA Bismethyl Ether (TBBPA-BME) in Environmental Matrices

Executive Summary

Tetrabromobisphenol A bismethyl ether (TBBPA-BME), also known as TBBPA dimethyl ether (TBBPA-DME), is a lipophilic derivative of the widely used flame retardant TBBPA. While TBBPA-BME has limited application as a commercial additive, its environmental presence is primarily driven by the biotic O-methylation of TBBPA. This transformation significantly alters the physicochemical profile of the contaminant, increasing its lipophilicity (log Kow ~ 6.4 vs. 4.5 for TBBPA) and bioaccumulation potential, while masking the phenolic hydroxyl groups responsible for acute uncoupling toxicity.

This guide provides a rigorous technical analysis of TBBPA-BME, focusing on its environmental fate, validated analytical protocols, and global occurrence profiles. It is designed to serve as a reference for establishing monitoring workflows and assessing toxicological risks in drug development and environmental safety.

Part 1: Origins and Environmental Fate (Biotransformation)

Unlike its parent compound, TBBPA-BME is rarely discharged directly in large quantities. Instead, it arises from the biotransformation of TBBPA in aerobic sediment and biota. This process is reversible; TBBPA-BME can act as a "hidden" reservoir for TBBPA, regenerating the parent compound via demethylation in metabolic systems.

Mechanistic Pathway

The methylation of TBBPA occurs via Type II ipso-substitution or direct O-methylation mediated by microbial methyltransferases. In plants (e.g., Cucurbita pepo) and aquatic organisms, this pathway serves as a detoxification mechanism (Phase II metabolism) but inadvertently increases the compound's persistence and ability to cross biological membranes.

Figure 1: Biotic interconversion pathway between TBBPA and its methylated derivatives. Solid lines indicate environmental formation; dashed lines indicate metabolic regression.

Part 2: Analytical Methodologies

Accurate quantification of TBBPA-BME requires distinguishing it from the parent TBBPA and other analogs. The following protocol is a field-validated Standard Operating Procedure (SOP) optimized for complex matrices (sediment/biota).

Experimental Causality

-

Extraction Solvent: A mixture of Hexane:Acetone (1:1) or MTBE is selected to target the non-polar ether structure of TBBPA-BME while maintaining solubility for the slightly more polar TBBPA if simultaneous analysis is required.

-

Cleanup: Acidified silica gel is critical to remove lipids which co-extract with TBBPA-BME due to similar lipophilicity.

-

Detection: LC-MS/MS with Atmospheric Pressure Chemical Ionization (APCI) is preferred over ESI for TBBPA-BME because the ether lacks the acidic protons necessary for efficient electrospray ionization in negative mode.

Validated Protocol: Sediment & Biota Analysis

Step 1: Sample Preparation & Extraction

-

Lyophilization: Freeze-dry samples for 48h and sieve (<2 mm).

-

Spiking: Add surrogate standard (

-TBBPA-BME) to 5g of sample. -

Extraction (PLE/ASE):

-

Solvent: Hexane:Dichloromethane (1:1 v/v).

-

Conditions: 100°C, 1500 psi, 2 static cycles (10 min each).

-

Why: Pressurized Liquid Extraction (PLE) ensures exhaustive extraction from aged sediment where sorption is high.

-

Step 2: Purification (Multi-step Cleanup)

-

GPC (Optional for high lipid biota): Bio-Beads S-X3 column; elute with DCM:Hexane.

-

SPE Cleanup:

-

Cartridge: Silica gel (acidified 44% w/w H2SO4).

-

Conditioning: 10 mL Hexane.

-

Loading: Extract in 1 mL Hexane.

-

Elution: 15 mL Hexane:Dichloromethane (1:1).

-

Note: TBBPA-BME elutes in the non-polar fraction; parent TBBPA requires a more polar solvent (e.g., Acetone) if retaining.

-

Step 3: Instrumental Analysis (LC-APCI-MS/MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 100mm, 1.8µm).

-

Mobile Phase: (A) Water/MeOH (90:10) + 10mM Ammonium Acetate; (B) MeOH.

-

Gradient: 60% B to 100% B over 10 min.

-

Ionization: APCI (Negative Mode) or APPI (Photoionization).

-

Critical: Avoid ESI for TBBPA-BME as sensitivity is poor.

-

-

MRM Transitions:

-

Quantifier: m/z 557 -> 79 (Br-) [Note: Mass shift due to methylation].

-

Qualifier: m/z 557 -> 81.

-

Figure 2: Optimized analytical workflow for the determination of TBBPA-BME.

Part 3: Global Occurrence Profiles

Data on TBBPA-BME is emerging, often correlated with e-waste recycling activities where TBBPA degradation is accelerated. The table below summarizes key occurrence data, highlighting the "hotspots" in industrial zones versus background levels.

Table 1: Concentrations of TBBPA-BME in Environmental Matrices

| Matrix | Location | Concentration Range | Context | Reference |

| Sediment | Lianjiang River, China | 0.08 – 11.9 ng/g dw | E-waste dismantling zone | [Chen et al., 2022] |

| Sediment | Weihe River, China | < LOD – 2.5 ng/g dw | Urban river run-off | [Wang et al., 2019] |

| Fish (Muscle) | South China | 3.42 – 472 ng/g lipid | Bioaccumulation in Carassius auratus | [Chen et al., 2022] |

| Whelks | Coastal China | 1.5 – 35.6 ng/g lipid | Benthic invertebrate exposure | [Li et al., 2019] |

| Soil | E-waste sites | 0.5 – 150 ng/g dw | Direct contamination/leaching | [Liu et al., 2017] |

Note: "dw" = dry weight; "lipid" = lipid weight normalization. TBBPA-BME levels are generally 1-2 orders of magnitude lower than parent TBBPA in abiotic matrices but can approach TBBPA levels in biota due to higher BAF.

Part 4: Bioaccumulation and Toxicokinetics

For drug development professionals, understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile of TBBPA-BME is crucial, as it represents a model for lipophilic halogenated contaminants.

Lipophilicity & Bioaccumulation

TBBPA-BME exhibits a Log Kow of ~6.4 , significantly higher than TBBPA (~4.5). This physicochemical shift drives:

-

Higher BAF: Biota-Sediment Accumulation Factors (BSAF) for TBBPA-BME are often >1, indicating biomagnification potential, whereas TBBPA is often <1 due to rapid elimination.

-

Tissue Distribution: Preferential accumulation in lipid-rich tissues (liver, adipose) and potential to cross the blood-brain barrier.

Metabolic Interconversion

While methylation is a detoxification step in the environment, in vivo studies (e.g., in rats and fish) suggest that TBBPA-BME can be demethylated back to TBBPA by hepatic cytochrome P450 enzymes.

-

Implication: Exposure to TBBPA-BME effectively results in internal exposure to TBBPA, reactivating the thyroid hormone disrupting potential associated with the phenolic hydroxyl groups of the parent compound.

References

-

Chen, Y., et al. (2022). "Identification and occurrence of TBBPA and its debromination and O-methylation transformation products in sediment, fish and whelks from a typical e-waste dismantling site." Science of the Total Environment.[1] [2]

-

Liu, Y., et al. (2017). "Occurrence, distribution and fate of tetrabromobisphenol A in organisms and sediment from a typical e-waste dismantling site in Southeast China." Science of the Total Environment.[1]

-

Qu, C., et al. (2013). "Biotransformation of tetrabromobisphenol A dimethyl ether back to tetrabromobisphenol A in whole pumpkin plants." Environmental Science & Technology.

-

Li, Y., et al. (2019). "Occurrence and distribution of TBBPA and its derivatives in the coastal environment of the North Yellow Sea, China." Marine Pollution Bulletin.

-

Wang, S., et al. (2019). "Distribution and risk assessment of TBBPA and its metabolites in the Weihe River basin, China." Chemosphere.[3]

Sources

- 1. Abiotic Methylation of Tetrabromobisphenol A (TBBPA) with the Occurrence of Methyl Iodide in Aqueous Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 3. Transformation of tetrabromobisphenol A in the presence of different solvents and metals - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: The Evolution and Chemistry of TBBPA Derivatives

Executive Summary

Tetrabromobisphenol A (TBBPA) has historically served as the backbone of the brominated flame retardant (BFR) industry.[1][2][3][4][5][6] While TBBPA itself is primarily used as a reactive intermediate in epoxy resins (covalently bonding to the polymer matrix), its utility as an additive flame retardant in thermoplastics (ABS, HIPS, PP) is limited by its thermal instability and potential for migration (blooming).

To overcome these limitations, the industry developed TBBPA derivatives —specifically O-substituted ethers and esters.[6][7] These derivatives mask the phenolic hydroxyl groups, significantly altering the physicochemical properties:

-

Thermal Stability: Capping the hydroxyls prevents premature degradation during high-temperature processing.[6][7]

-

Compatibility: Reduces polarity, improving miscibility with non-polar matrices like Polypropylene (PP) and Polystyrene (PS).[6]

-

Bioavailability: Increasing molecular weight (oligomerization) reduces membrane permeability, a critical factor in modern "safe-by-design" chemical development.[6][7]

This guide analyzes the synthesis, mechanism, and toxicological profile of key TBBPA derivatives, specifically TBBPA-bis(2,3-dibromopropyl ether) (TBBPA-BDBPE) and TBBPA-bis(allyl ether) (TBBPA-BAE) , providing actionable protocols for synthesis and analytical detection.[7]

Part 1: Chemical Architecture & Synthesis[6][7]

The functionalization of TBBPA relies almost exclusively on the nucleophilic attack of the phenolic oxygen.[6] The historical trajectory moved from simple alkylation to complex polymerization.[6]

key Derivatives Comparison

| Derivative | Abbreviation | CAS No.[6][7] | Application | Mechanism |

| TBBPA-bis(allyl ether) | TBBPA-BAE | 25327-89-3 | EPS/XPS Foams, Intermediate | Reactive / Additive |

| TBBPA-bis(2,3-dibromopropyl ether) | TBBPA-BDBPE | 21850-44-2 | PP, HIPS, ABS | Additive (Radical Scavenger) |

| TBBPA-bis(glycidyl ether) | TBBPA-BGE | 3072-84-2 | Epoxy Resins | Reactive (Cross-linker) |

| TBBPA Carbonate Oligomer | BC-52/BC-58 | 28906-13-0 | PBT, PC, PET | Additive (High MW) |

Synthesis Workflow: The Etherification Pathway

The synthesis of TBBPA-BDBPE is a two-step process: (1) O-alkylation with allyl chloride to form the allyl ether, followed by (2) bromination of the double bond.

DOT Diagram: Synthesis Pathway

Caption: Step-wise synthesis of TBBPA-BDBPE via Williamson ether synthesis followed by bromination.

Experimental Protocol: Synthesis of TBBPA-BDBPE

Note: This protocol is adapted for laboratory-scale verification.

Phase 1: Synthesis of TBBPA-bis(allyl ether)

-

Reagents: Dissolve TBBPA (54.4 g, 0.1 mol) and anhydrous Potassium Carbonate (

, 30 g) in Acetone (250 mL). -

Addition: Add Allyl Chloride (18 g, 0.24 mol) dropwise over 30 minutes while stirring.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor consumption of TBBPA via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[6] -

Workup: Filter off inorganic salts (

). Evaporate acetone. Recrystallize the residue from methanol to yield white crystals of TBBPA-BAE.[6][7]

Phase 2: Bromination to TBBPA-BDBPE

-

Solvation: Dissolve TBBPA-BAE (10 g) in Chloroform (

, 50 mL). Cool to -

Bromination: Add elemental Bromine (

, stoichiometric equivalent) dropwise.[6] Caution: Exothermic reaction.[6][7] -

Quenching: Stir for 2 hours. Wash the organic layer with 10% Sodium Bisulfite (

) to remove excess bromine.[6] -

Isolation: Dry over

, filter, and evaporate solvent. The product is a white powder (Mp:

Part 2: Mechanism of Action[6]

TBBPA derivatives function primarily in the gas phase as radical scavengers.[6] When the polymer combusts, the weak Carbon-Bromine bonds cleave, releasing bromine radicals.[6][7]

The Radical Trap Mechanism

The efficacy relies on the bond dissociation energy of the C-Br bond (approx. 280 kJ/mol), which is lower than the C-C bonds in the polymer backbone.[6]

-

Initiation:

-

Propagation Interruption: The bromine radical reacts with high-energy hydrocarbon radicals (

and- (Regeneration of radical scavenger)

This cycle replaces highly reactive

Part 3: Toxicology & Environmental Fate[7][8][9]

For drug development professionals, the toxicokinetics of TBBPA derivatives present a classic case of "metabolic activation."[6] While the ether linkage is designed to be stable, environmental and biological systems can cleave it.[6]

Metabolic Stability and Toxicity

-

Bioavailability: TBBPA-BDBPE is highly lipophilic (Log Kow > 6), leading to significant binding in sediment and potential bioaccumulation in lipid-rich tissues (liver/adipose).

-

Hepatotoxicity: Studies indicate TBBPA-BDBPE induces adipocyte hypertrophy and hepatic steatosis (fatty liver) in murine models, similar to the banned HBCD.[8]

-

Metabolism: The ether bond can undergo oxidative cleavage (likely CYP450 mediated) or hydrolysis, potentially releasing free TBBPA or reactive brominated alcohols.[6]

DOT Diagram: Environmental Fate & Biotransformation

Caption: Pathway from consumer product leaching to biological impact and metabolic toxicity.[1][9]

Part 4: Analytical Methodologies

Detecting TBBPA derivatives requires overcoming their thermal instability.[6] GC-MS is generally unsuitable due to on-column degradation (peak fronting/tailing).[6][7] LC-MS/MS is the validated standard for trace analysis.[6][7]

Validated Protocol: LC-MS/MS Determination in Biological Tissue

1. Sample Preparation (QuEChERS Adaptation)

-

Homogenization: Weigh 2g of tissue (liver/muscle) into a centrifuge tube. Add internal standard (

-TBBPA). -

Extraction: Add 10 mL Acetonitrile (ACN). Vortex for 1 min. Add QuEChERS salt packet (

). Shake vigorously. -

Centrifugation: 4000 rpm for 5 mins. Transfer supernatant.

2. Cleanup (SPE)

-

Elute with Dichloromethane (DCM)/Hexane (1:1).[5][6][10] Evaporate to dryness under Nitrogen.[6] Reconstitute in Methanol.

3. Instrumental Parameters (LC-MS/MS)

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100mm, 1.8 µm).[6]

-

Mobile Phase:

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Note: While TBBPA ionizes well in ESI-, derivatives like TBBPA-BDBPE may require APCI (Atmospheric Pressure Chemical Ionization) or formation of adducts [M+acetate]- for better sensitivity.[7]

-

MRM Transitions for Quantification:

-

TBBPA:

(Quant), -

TBBPA-BDBPE: Monitor Bromine isotope clusters or specific fragment loss (e.g., loss of dibromopropyl group).

References

-

National Institutes of Health (NIH) - PubChem. Tetrabromobisphenol A Compound Summary. [Link][6]

-

European Food Safety Authority (EFSA). Scientific Opinion on Tetrabromobisphenol A (TBBPA) and its Derivatives in Food. [Link][6]

-

Environmental Science & Technology. Identification of TBBPA bis(allyl ether) and TBBPA bis(2,3-dibromopropyl ether) in the ambient environment. [Link][2]

-

Journal of Chromatography A. Development of LC-MS/MS Method for TBBPA Derivatives in Soil. [Link]

-

BSEF (The International Bromine Council). Factsheet: TBBPA Applications and Safety. [Link]

-

Toxicology International. Environmental Fate, Exposure and Toxicity of New Emerging Pollutant: Tetrabromobisphenol A. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Binding and Activity of Tetrabromobisphenol A Mono-Ether Structural Analogs to Thyroid Hormone Transport Proteins and Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tetrabromobisphenol A - Wikipedia [en.wikipedia.org]

- 7. Tetrabromobisphenol A | C15H12Br4O2 | CID 6618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The brominated flame retardant tetrabromobisphenol A-bis(2,3-dibromo-2-methylpropyl ether) as well as hexabromocyclododecane lead to lipid disorders in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: Bioaccumulation and Toxicokinetic Profile of TBBPA Bismethyl Ether (TBBPA-BME)

Executive Summary

Tetrabromobisphenol A bismethyl ether (TBBPA-BME), also known as TBBPA dimethyl ether, represents a critical transformation product and structural analog of the widely used flame retardant TBBPA. Unlike its parent compound, TBBPA-BME lacks the phenolic hydroxyl moieties responsible for rapid conjugation and excretion, resulting in significantly altered physicochemical properties—specifically, increased lipophilicity and environmental persistence.

This guide analyzes the bioaccumulation potential of TBBPA-BME through the lens of toxicokinetics. While its elevated octanol-water partition coefficient (

Physicochemical Drivers of Bioaccumulation

The bioaccumulation potential of TBBPA-BME is fundamentally driven by the masking of the polar phenolic groups found in TBBPA.

Structural Modification and Lipophilicity

The methylation of the two phenolic hydroxyl groups in TBBPA converts the compound from a weak acid (TBBPA

-

Loss of Ionization: At physiological pH, TBBPA exists partially in an ionized state, limiting passive diffusion across lipid membranes. TBBPA-BME remains non-ionized, facilitating rapid uptake across gill and gut epithelia.

-

Increased Hydrophobicity: The replacement of -OH with -OCH

eliminates hydrogen bond donor capability, significantly raising the log

| Property | TBBPA (Parent) | TBBPA-BME (Derivative) | Implication for Bioaccumulation |

| Molecular Structure | Phenolic (-OH) | Ether (-OCH | BME has higher membrane permeability. |

| Log | 4.5 – 5.9 | ~6.5 – 7.4 (Estimated) | BME partitions more strongly into lipid tissues. |

| Water Solubility | Low (<1 mg/L) | Very Low | BME requires solvent carriers in toxicity testing. |

| Environmental State | Reactive flame retardant | Impurity / Transformation product | BME is more persistent in sediment (less bioavailable for degradation). |

The "Trojan Horse" Mechanism

Researchers must view TBBPA-BME as a "Trojan Horse." Its high lipophilicity facilitates entry into the organism. Once inside, however, the metabolic machinery attacks the ether bond. If metabolism is slow, the BCF (Bioconcentration Factor) will be high (driven by Log

Toxicokinetics: The Demethylation Pathway

The primary determinant of TBBPA-BME bioaccumulation is not its uptake rate (

Metabolic Transformation

In teleost fish (e.g., Danio rerio, Cyprinus carpio) and mammals, TBBPA-BME undergoes oxidative

The pathway proceeds as follows:

-

Phase I (Functionalization): TBBPA-BME is demethylated to TBBPA-monomethyl ether (TBBPA-MME).

-

Phase I (Secondary): TBBPA-MME is further demethylated to the parent TBBPA.

-

Phase II (Conjugation): The regenerated TBBPA is rapidly glucuronidated or sulfated and excreted via bile.

Visualization of the Metabolic Loop

The following diagram illustrates the environmental methylation and biological demethylation cycle.

Figure 1: The Methylation-Demethylation Cycle.[1] TBBPA is methylated in the environment, increasing uptake potential, but is demethylated within the organism back to the parent compound.

Experimental Assessment Protocols

To accurately assess the bioaccumulation of TBBPA-BME, a standard static test is insufficient due to its hydrophobicity (sorption to glass) and rapid metabolism. The following protocol is adapted from OECD Guideline 305, optimized for hydrophobic, metabolically active substances.

Experimental Design: Flow-Through System

Objective: Maintain constant aqueous concentration despite rapid sorption or uptake.

-

System Setup: Use a flow-through system with a turnover rate of at least 5 tank volumes per day.

-

Solvent Carrier: Due to low solubility, use a carrier (e.g., triethylene glycol or DMSO). Critical Constraint: Carrier concentration must be

(0.01%) to avoid affecting gill permeability or enzyme induction. -

Exposure Phase (28 Days):

-

Expose test species (e.g., Danio rerio) to TBBPA-BME at 1/100th of the LC50.

-

Sampling: Sample water daily (verify stability). Sample fish on days 1, 3, 7, 14, 21, 28.

-

-

Depuration Phase (14 Days):

-

Transfer fish to clean, flow-through water.

-

Sampling: Sample fish on days 1, 3, 7, 10, 14 to calculate elimination rate constant (

).

-

Analytical Workflow (LC-MS/MS)

Differentiation between the parent and the ether is non-negotiable.

-

Extraction: Homogenize tissue in acetonitrile. Use liquid-liquid extraction (LLE) with hexane/dichloromethane to separate lipids.

-

Cleanup: Gel Permeation Chromatography (GPC) or Florisil columns are required to remove lipids which interfere with ionization.

-

Detection:

-

TBBPA-BME: Detect in Positive Ion Mode (APCI or ESI) or GC-MS (due to volatility).

-

TBBPA: Detect in Negative Ion Mode (ESI).

-

Metabolites: Screen for TBBPA-monomethyl ether (intermediate).

-

Protocol Visualization

Figure 2: Experimental Workflow for Bioaccumulation Assessment. Emphasizes the transition from uptake to depuration and the necessity of specific analytical differentiation.

Environmental Implications & Risk Assessment

The Bioaccumulation Paradox

While TBBPA-BME has a higher theoretical bioaccumulation potential (

-

Explanation: The "Metabolic Loop" (Figure 1) effectively clears TBBPA-BME.

-

Risk: The risk is not necessarily the accumulation of the ether itself, but the sustained internal release of TBBPA and its reactive metabolites. Even if the ether does not accumulate, it acts as a continuous delivery system for the endocrine-disrupting parent compound.

Trophic Transfer

Because TBBPA-BME is found in sediment (where anaerobic conditions favor its stability or formation via methylation), benthic organisms (worms, mollusks) accumulate it first.

-

Benthic Invertebrates: Often lack the advanced CYP450 systems of vertebrates, leading to higher body burdens of TBBPA-BME.

-

Fish (Predators): Consume benthic prey, ingest TBBPA-BME, and rapidly convert it to TBBPA.

Regulatory Perspective

When submitting data for drug or chemical safety (REACH, TSCA):

-

Do not rely on

alone. A high -

Quantify Metabolites. You must demonstrate that the "disappearance" of TBBPA-BME is due to metabolism (demethylation) and not just excretion, as the metabolite (TBBPA) has its own toxicity profile.

References

-

World Health Organization (WHO). (2011). Tetrabromobisphenol A (TBBPA) - Environmental Health Criteria 172. International Programme on Chemical Safety. [Link]

-

Knudsen, G. A., et al. (2017). Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin.[2] National Institutes of Health (NIH). [Link]

-

Liu, J., et al. (2016). Abiotic Methylation of Tetrabromobisphenol A (TBBPA) with the Occurrence of Methyl Iodide in Aqueous Environments. Environmental Science & Technology. [Link]

-

George, S. E., et al. (2008). Microbial O-methylation of the Flame Retardant tetrabromobisphenol-A.[1] Archives of Environmental Contamination and Toxicology. [Link]

-

Qu, B., et al. (2013). The bioaccumulation and biotransformation of tetrabromobisphenol A bis (allyl ether) in common carp (Cyprinus carpio).[3] Chemosphere. [Link]

Sources

- 1. Microbial O-methylation of the flame retardant tetrabromobisphenol-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The bioaccumulation and biotransformation of tetrabromobisphenol A bis (allyl ether) in common carp (Cyprinus carpio) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Methods for Tetrabromobisphenol A Bismethyl Ether (TBBPA-BME) Detection

[1][2]

Part 1: Executive Summary & Strategic Analysis

Target Analyte: Tetrabromobisphenol A bismethyl ether (TBBPA-BME) CAS Registry Number: 37853-61-5 Molecular Formula: C₁₇H₁₆Br₄O₂ Molecular Weight: ~572 g/mol [1]

The Analytical Paradox

TBBPA-BME presents a unique challenge in environmental and toxicological analysis, sitting in a "blind spot" between traditional techniques. Unlike its parent compound TBBPA, the bismethyl ether derivative lacks the acidic phenolic protons, rendering it poorly ionizable by standard LC-ESI-MS/MS methods. Conversely, its high molecular weight and boiling point (~468°C) make it prone to thermal degradation and peak broadening in standard GC-MS configurations.

The Solution: This protocol establishes GC-ECNI-MS (Gas Chromatography-Electron Capture Negative Ionization Mass Spectrometry) as the primary "Gold Standard" method due to its superior sensitivity for brominated compounds. We incorporate a High-Temperature/Short-Column configuration to mitigate thermal lability. A secondary LC-APPI-MS/MS workflow is provided for cross-validation in complex biological matrices where thermal degradation is suspected.

Part 2: Sample Preparation Protocol (Self-Validating System)

Principle

The extraction logic follows a "Lipid-Removal First" philosophy. TBBPA-BME is highly lipophilic (Log Kow ~ 5-6). Co-extracted lipids from biota or organic matter in sediment will suppress ionization and foul GC inlets.

Reagents & Materials[4][5][6][7][8]

-

Surrogate Internal Standard (SIS):

C -

Volumetric Internal Standard (VIS):

C -

Solvents: Dichloromethane (DCM), n-Hexane, Acetone (Pesticide Grade).

-

Sorbents: Acidified Silica Gel (44% w/w H₂SO₄), Copper powder (activated with HCl).

Step-by-Step Workflow

1. Sample Pre-treatment[2][3]

-

Sediment/Soil: Air dry, sieve (<250 µm). Mix 5g sample with 2g activated copper powder (to remove sulfur interference, critical for ECNI).

-

Biota (Tissue): Homogenize with anhydrous Na₂SO₄ until a free-flowing powder is obtained.

2. Extraction (Accelerated Solvent Extraction - ASE)[4]

-

Cell Load: Load sample into 33 mL ASE cell.

-

Spike: Add 10 ng of SIS (

C-TBBPA) directly to the matrix. Allow to equilibrate for 30 mins. -

Conditions:

-